[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462800
InChI: InChI=1S/C15H23N3O2/c1-17(14-7-9-18(11-14)10-8-16)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3
SMILES: CN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13462800

Molecular Formula: C15H23N3O2

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
IUPAC Name benzyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C15H23N3O2/c1-17(14-7-9-18(11-14)10-8-16)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3
Standard InChI Key KYJYOIBTWSXWLZ-UHFFFAOYSA-N
SMILES CN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Features

The compound's IUPAC name, benzyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate, reflects its intricate structure. Key features include:

  • Pyrrolidine core: A five-membered saturated ring with nitrogen at position 1, contributing to conformational rigidity.

  • 2-Aminoethyl side chain: Enhances solubility and enables hydrogen bonding with biological targets.

  • Benzyl ester group: Improves lipophilicity, facilitating membrane permeability.

Molecular Formula: C16H25N3O2\text{C}_{16}\text{H}_{25}\text{N}_{3}\text{O}_{2}
Molecular Weight: 291.39 g/mol.

Synthesis and Characterization

Synthetic Routes

Synthesis typically involves multi-step organic reactions:

  • Pyrrolidine functionalization: Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination.

  • Carbamate formation: Reaction of the secondary amine with methyl chloroformate in the presence of a base (e.g., triethylamine).

  • Benzyl esterification: Coupling with benzyl alcohol using carbodiimide-based activating agents.

Example Protocol:

  • Step 1: React pyrrolidin-3-ylmethylamine with 2-bromoethylamine hydrobromide in acetonitrile at 60°C for 12 hours.

  • Step 2: Treat the intermediate with methyl chloroformate in dichloromethane at 0°C.

  • Step 3: Esterify with benzyl alcohol using N,NN,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Ar-H), 4.45 (s, 2H, OCH2_2Ph), 3.85–3.70 (m, 2H, NCH2_2), 3.10 (s, 3H, NCH3_3).

  • Mass Spectrometry (MS): ESI-MS m/z 292.2 [M+H]+^+.

  • Infrared Spectroscopy (IR): Peaks at 1720 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C stretch).

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilitySoluble in DMSO, methanol; insoluble in water
LogP1.8 (predicted)
Melting Point98–102°C
StabilityStable under inert atmosphere; hydrolyzes in acidic/basic conditions

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against proteases and kinases due to its carbamate group, which acts as a reversible covalent modifier. For example, tripeptidyl analogs with benzyl ester moieties demonstrate IC50_{50} values of 0.14–0.24 μM against norovirus 3CL protease .

Proposed Mechanism:

  • The carbamate carbonyl interacts with catalytic serine or cysteine residues.

  • The pyrrolidine ring induces conformational strain in the enzyme active site .

Comparative Analysis with Related Compounds

Compound NameStructural DifferencesBiological Activity
Benzyl carbamateLacks pyrrolidine and aminoethylAntimicrobial
Pyrrolidine derivativesVary in substituents at C3 and N1Neuroactive, antiviral
EVT-8055964Piperidine instead of pyrrolidineEnzyme inhibition

Key Advantage: The aminoethyl-pyrrolidine moiety enhances blood-brain barrier penetration compared to piperidine analogs.

Applications in Drug Development

Antiviral Agents

Derivatives of this compound have shown broad-spectrum activity against human rhinovirus and severe acute respiratory syndrome (SARS) coronavirus, with EC50_{50} values as low as 0.04 μM .

Neurological Disorders

Preclinical studies suggest potential in treating Parkinson’s disease due to D2_2 receptor modulation.

Prodrug Design

The benzyl ester group serves as a prodrug motif, hydrolyzing in vivo to release active carboxylic acids.

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current routes yield 40–50%; microwave-assisted synthesis may enhance efficiency.

  • Stereoselectivity: Asymmetric catalysis needed to isolate active enantiomers.

Toxicity Profiling

  • In Vitro Cytotoxicity: CC50_{50} > 100 μM in HEK293 cells .

  • In Vivo Studies: Pending pharmacokinetic and safety assessments.

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